molecular formula C9H8Br2N2S B6186139 4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 202664-49-1

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B6186139
CAS No.: 202664-49-1
M. Wt: 336
InChI Key:
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Description

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Exhibits antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis.

Comparison with Similar Compounds

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its ability to act as both an antimicrobial and anticancer agent makes it a valuable compound for further research and development.

Properties

CAS No.

202664-49-1

Molecular Formula

C9H8Br2N2S

Molecular Weight

336

Purity

95

Origin of Product

United States

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